molecular formula C27H42O2 B1602062 (trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 84078-44-4

(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate

Cat. No.: B1602062
CAS No.: 84078-44-4
M. Wt: 398.6 g/mol
InChI Key: QDZHKLQGOIWETL-UHFFFAOYSA-N
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Description

(trans,trans)-4-Pentylphenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a pentylphenyl group and a propyl group attached to a bicyclohexane core, which is further functionalized with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans,trans)-4-Pentylphenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known chemical reactions. The key steps in the synthesis include:

    Formation of the bicyclohexane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Functionalization of the bicyclohexane core: Introduction of the pentylphenyl and propyl groups can be done through Friedel-Crafts alkylation reactions.

    Introduction of the carboxylate group: This step involves the oxidation of an appropriate precursor to form the carboxylate functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-Pentylphenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The carboxylate group can be further oxidized to form different functional groups.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

(trans,trans)-4-Pentylphenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to cell signaling and molecular interactions.

    Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (trans,trans)-4-Pentylphenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (trans,trans)-4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)
  • (trans,trans)-4-(Prop-1-en-1-yl)-4’-propyl-1,1’-bi(cyclohexane)
  • (1’s,4’r)-4’-Propyl-1,1’-bi(cyclohexyl)-4-one

Uniqueness

(trans,trans)-4-Pentylphenyl 4’-propyl-[1,1’-bi(cyclohexane)]-4-carboxylate is unique due to its specific functional groups and structural configuration

Properties

IUPAC Name

(4-pentylphenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O2/c1-3-5-6-8-22-11-19-26(20-12-22)29-27(28)25-17-15-24(16-18-25)23-13-9-21(7-4-2)10-14-23/h11-12,19-21,23-25H,3-10,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZHKLQGOIWETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C3CCC(CC3)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152027
Record name 4-Pentylphenyl (trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84078-44-4
Record name 4-Pentylphenyl (trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 4-pentylphenyl ester, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate

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